Bromethiazole HBr

CAS No.:

Cat. No.: VC20687858

Molecular Formula: C6H9Br2NS

Molecular Weight: 287.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9Br2NS |

|---|---|

| Molecular Weight | 287.02 g/mol |

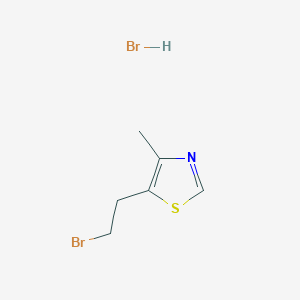

| IUPAC Name | 5-(2-bromoethyl)-4-methyl-1,3-thiazole;hydrobromide |

| Standard InChI | InChI=1S/C6H8BrNS.BrH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H |

| Standard InChI Key | BHBQCSAJEKMSPN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=N1)CCBr.Br |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Synonyms

Bromethiazole HBr is systematically named 5-(2-bromoethyl)-4-methyl-1,3-thiazole hydrobromide according to IUPAC conventions . Common synonyms include 5-(2-Bromoethyl)-4-methylthiazole hydrobromide and SCHEMBL7447500, reflecting its registration in chemical databases .

Molecular Structure and Formula

The compound’s structure comprises a thiazole ring substituted with a methyl group at the 4-position and a bromoethyl group at the 5-position, stabilized by a hydrobromic acid salt (Table 1).

Table 1: Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 287.02 g/mol | |

| SMILES Notation | CC1=C(SC=N1)CCBr.Br | |

| InChI Key | BHBQCSAJEKMSPN-UHFFFAOYSA-N |

The thiazole core contributes to its aromaticity, while the bromoethyl side chain enhances electrophilicity, making it reactive in substitution reactions .

Physicochemical Properties

Bromethiazole HBr exhibits solubility in polar solvents such as water and dimethyl sulfoxide (DMSO) . Its crystalline form appears as a white powder under standard conditions, with stability maintained in inert atmospheres (e.g., argon) . Key computed properties include a topological polar surface area of 41.1 Ų and a hydrogen bond acceptor count of 2 .

Table 2: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Appearance | White crystalline powder | |

| Solubility | Water, DMSO | |

| Storage Recommendations | Sealed container, dry environment | |

| Hydrogen Bond Donors | 1 |

Synthesis and Production Methods

Halogenation of Sulfurol

A practical synthesis route involves the halogenation of Sulfurol (5-(2-hydroxyethyl)-4-methyl-1,3-thiazole) using hydrobromic acid (HBr). In a documented procedure , 37.5 g of Sulfurol was reacted with excess HBr (21.23 g) at 110°C for two hours, yielding bromethiazole HBr at 78% efficiency.

Table 3: Reaction Parameters and Yield

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Sulfurol (143.207 g/mol) | |

| Reagent | HBr (80.91 g/mol) | |

| Temperature | 110°C | |

| Yield | 78% |

Post-synthesis, the product is basified with sodium hydroxide (10.47 g) to isolate the freebase, followed by brine-assisted extraction .

Analytical Characterization

Quality assessment typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). PubChem data confirm a monoisotropic mass of 284.88225 Da and an exact mass of 286.88020 Da , consistent with its molecular formula.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume